methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate
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Description
Methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C22H21FN8O4
- Molecular Weight : 480.452 g/mol
- SMILES Notation :
COC(=O)Nc1nc(nc(N)c1N(C)C(=O)OC)c2nn(Cc3ccccc3F)c4ncccc24
- IUPAC Name : this compound
These structural characteristics suggest a complex interaction profile with various biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Receptor Antagonism : The piperazine moiety is known for its role in binding to various receptors, including serotonin and dopamine receptors, which may influence mood and behavior.
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives exhibit inhibitory effects on PTPs, which are crucial in regulating signal transduction pathways in immune cells .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown:
- Cytotoxicity against Tumor Cells : In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that could be leveraged for cancer therapy .
Neuropharmacological Effects
The incorporation of the piperazine ring is often associated with neuropharmacological activity. Research has indicated that:
- Dopaminergic Activity : Compounds with similar structures have been characterized as dopamine receptor antagonists, which could be beneficial in treating disorders such as schizophrenia and Parkinson's disease .
Case Studies
- NK(1) Receptor Antagonists : A related compound was identified as a potent NK(1) receptor antagonist with promising pharmacokinetic properties. This suggests that this compound may also exhibit similar receptor interaction profiles .
- Inhibition of Mycobacterial Virulence Factors : Another study demonstrated that piperazine derivatives could inhibit virulence factors in Mycobacterium tuberculosis, highlighting their potential in infectious disease treatment .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H23FN4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate |
InChI |
InChI=1S/C19H23FN4O2/c1-26-19(25)22-14-18(15-5-4-8-21-13-15)24-11-9-23(10-12-24)17-7-3-2-6-16(17)20/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) |
InChI Key |
BRSDYTOIPXVADW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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